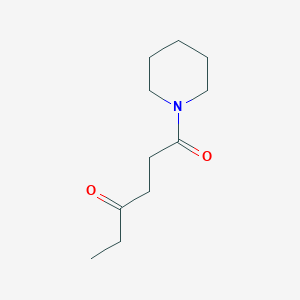
1-(Piperidin-1-yl)hexane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-1-yl)hexane-1,4-dione is an organic compound that features a piperidine ring attached to a hexane backbone with two ketone groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)hexane-1,4-dione typically involves the reaction of piperidine with hexane-1,4-dione under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic addition to the hexane-1,4-dione . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-yl)hexane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Piperidin-1-yl)hexane-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)hexane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also affect signaling pathways within cells, leading to various biological effects .
Comparison with Similar Compounds
1-(Piperidin-1-yl)hexane-1,3-dione: Similar in structure but with the ketone groups at positions 1 and 3.
1-(Piperidin-1-yl)hexadecan-1-one: A longer carbon chain with a single ketone group.
1-(Piperidin-1-yl)propan-2-ol: Contains an alcohol group instead of ketones.
Uniqueness: 1-(Piperidin-1-yl)hexane-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
108879-74-9 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-piperidin-1-ylhexane-1,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-2-10(13)6-7-11(14)12-8-4-3-5-9-12/h2-9H2,1H3 |
InChI Key |
UKLLTUWWLHTCIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
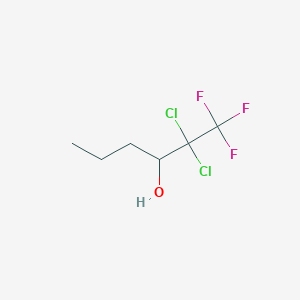
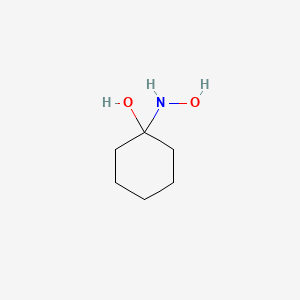
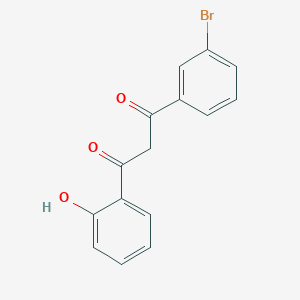

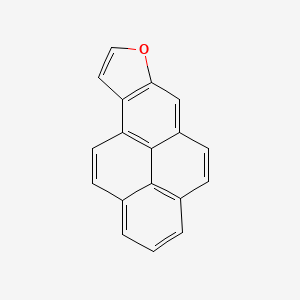
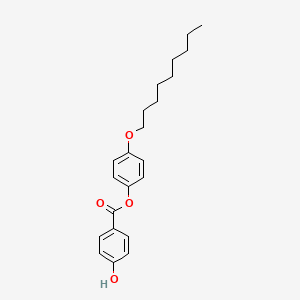
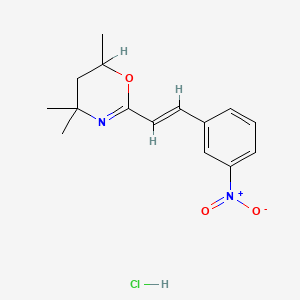
![3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14334748.png)
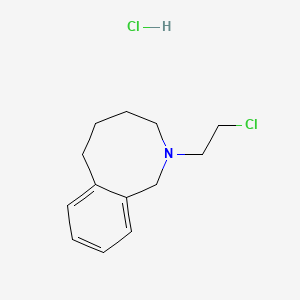
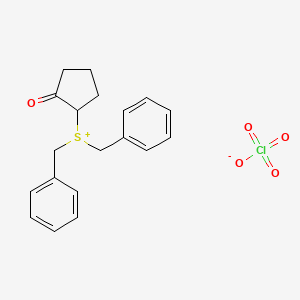
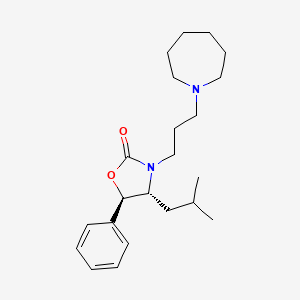
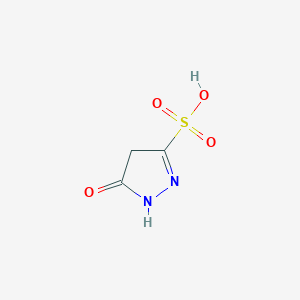
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
